(1r,2s)-2-Aminocyclopentanecarboxylic acid
Overview
Description
L-659066, also known as Vatinoxan hydrochloride, is a potent and selective alpha-2 adrenoceptor antagonist. It is primarily used in research settings to study its effects on peripheral alpha-2 adrenoceptors. This compound is known for its poor penetration of the blood-brain barrier, making it effective in targeting peripheral systems without significant central nervous system effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-659066 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and detailed in specific research publications and patents .
Industrial Production Methods
Industrial production of L-659066 follows similar synthetic routes but is scaled up to meet the demand for research purposes. The process involves stringent quality control measures to ensure the purity and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
L-659066 primarily undergoes substitution reactions due to its structure. It is stable under normal laboratory conditions and does not readily undergo oxidation or reduction .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions involving L-659066 include organic solvents, acids, and bases. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from reactions involving L-659066 are typically derivatives that retain the core structure of the compound. These derivatives are used to study the specific interactions and effects of the compound on alpha-2 adrenoceptors .
Scientific Research Applications
L-659066 has a wide range of applications in scientific research:
Chemistry: Used to study the interactions and binding affinities of alpha-2 adrenoceptor antagonists.
Biology: Employed in experiments to understand the role of alpha-2 adrenoceptors in various physiological processes.
Medicine: Investigated for its potential therapeutic applications in conditions where modulation of alpha-2 adrenoceptors is beneficial.
Industry: Utilized in the development of new drugs and therapeutic agents targeting alpha-2 adrenoceptors .
Mechanism of Action
L-659066 exerts its effects by selectively binding to and antagonizing alpha-2 adrenoceptors. This action prevents the usual inhibitory effects of endogenous agonists on these receptors, leading to increased release of neurotransmitters such as norepinephrine. The compound’s poor penetration of the blood-brain barrier ensures that its effects are primarily peripheral .
Comparison with Similar Compounds
L-659066 is often compared with other alpha-2 adrenoceptor antagonists such as rauwolscine and L-657743. While rauwolscine is more potent, L-659066 is unique in its poor central nervous system penetration, making it more suitable for studies focused on peripheral effects. L-657743, on the other hand, has better central nervous system penetration but is less selective for alpha-2 over alpha-1 adrenoceptors .
Similar Compounds
- Rauwolscine
- L-657743
- Yohimbine
- Idazoxan
Properties
IUPAC Name |
(1R,2S)-2-aminocyclopentane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYOAMOZLZXDER-UHNVWZDZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](C1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40924231 | |
Record name | 2-Aminocyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40924231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122672-46-2, 37910-65-9 | |
Record name | Cispentacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122672-46-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cispentacin, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037910659 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cispentacin, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122672462 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Aminocyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40924231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CISPENTACIN, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZJP849D4I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CISPENTACIN, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1E02L9HC2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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